Antiparasitic Selectivity Profile: Sphingofungin C vs. Sphingofungin B and A
In direct head-to-head testing against a panel of protozoan parasites, Sphingofungin C exhibits a distinct selectivity profile compared to its closest analogs, Sphingofungin B and A [1]. Whereas Sphingofungin B is a broad and potent antiparasitic agent (IC50 5.95 μg/mL against T. brucei rhodesiense), Sphingofungin C shows a much narrower, albeit still significant, activity window with an IC50 of 66 μg/mL against the same parasite. However, this selectivity window widens for other targets: Sphingofungin C (IC50 63.8 μg/mL) retains comparable potency to Sphingofungin D (IC50 55.7 μg/mL) against T. cruzi, while Sphingofungin B is markedly more potent (IC50 41.9 μg/mL) [1]. This demonstrates that Sphingofungin C is not simply a less potent version of its analogs, but rather a selective tool compound with a unique pharmacophore mapping to specific parasitic SPT isoforms relative to Sphingofungin B.
| Evidence Dimension | Antiparasitic IC50 (μg/mL) against Trypanosoma brucei rhodesiense |
|---|---|
| Target Compound Data | IC50 = 66 μg/mL |
| Comparator Or Baseline | Sphingofungin B: IC50 = 5.95 μg/mL; Sphingofungin A: IC50 = 22.9 μg/mL |
| Quantified Difference | Sphingofungin C is 11.1-fold less potent than Sphingofungin B and 2.9-fold less potent than Sphingofungin A against T. b. rhodesiense. |
| Conditions | In vitro assay against bloodstream-form trypomastigotes; data from Table 1 of Angew. Chem. Int. Ed. 2022. |
Why This Matters
Selects for researchers requiring a milder, more selective SPT inhibitor for protozoan studies where broad-spectrum agents like Sphingofungin B might obscure target-specific phenotypes.
- [1] Giacobbe RA, et al. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angew Chem Int Ed Engl. 2022 Jan 26;61(5):e202112616. View Source
